Dipotassium O,O'-(4,4'-diaminobiphenyl-3,3'-ylene)diglycollate
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Overview
Description
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate is a chemical compound with the molecular formula C₁₆H₁₄K₂N₂O₆ and a molecular weight of 408.489 g/mol . It is known for its unique structure, which includes two potassium ions and a biphenyl backbone with amino and glycollate groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate typically involves the reaction of 4,4’-diaminobiphenyl with glyoxylic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with potassium carbonate to yield the final product . The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino groups to hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxylamines and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity and other biochemical processes. The biphenyl backbone allows for π-π interactions with aromatic amino acids in proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Unique due to its specific substitution pattern and potassium ions.
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Similar in structure but with different substituents.
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate: Another related compound with variations in the glycollate groups.
Uniqueness
Dipotassium O,O’-(4,4’-diaminobiphenyl-3,3’-ylene)diglycollate stands out due to its ability to form stable complexes with metal ions and its versatile reactivity in various chemical reactions. Its unique structure allows for specific interactions with biological molecules, making it valuable in both research and industrial applications .
Properties
CAS No. |
74220-10-3 |
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Molecular Formula |
C16H14K2N2O6 |
Molecular Weight |
408.49 g/mol |
IUPAC Name |
dipotassium;2-[2-amino-5-[4-amino-3-(carboxylatomethoxy)phenyl]phenoxy]acetate |
InChI |
InChI=1S/C16H16N2O6.2K/c17-11-3-1-9(5-13(11)23-7-15(19)20)10-2-4-12(18)14(6-10)24-8-16(21)22;;/h1-6H,7-8,17-18H2,(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChI Key |
XDEMCXAQVAKJIE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)OCC(=O)[O-])OCC(=O)[O-])N.[K+].[K+] |
Origin of Product |
United States |
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